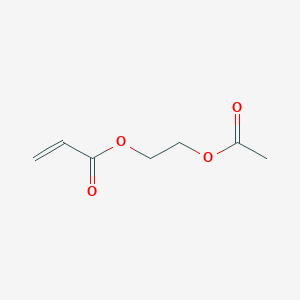
Pentyl 2-methyl-3-(pentyloxy)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pentyl 2-methyl-3-(pentyloxy)propanoate is an organic ester compound. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This compound, like other esters, features a carbon-to-oxygen double bond that is also singly bonded to a second oxygen atom, which is then joined to an alkyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
Pentyl 2-methyl-3-(pentyloxy)propanoate can be synthesized through the esterification reaction between 2-methyl-3-(pentyloxy)propanoic acid and pentanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this ester might involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Pentyl 2-methyl-3-(pentyloxy)propanoate can undergo various chemical reactions, including:
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: This reaction involves the exchange of the alkoxy group of the ester with another alcohol, typically in the presence of a catalyst.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Transesterification: Alcohol and a catalyst such as sodium methoxide.
Major Products
Hydrolysis: 2-methyl-3-(pentyloxy)propanoic acid and pentanol.
Reduction: Corresponding alcohols.
Transesterification: New esters with different alkoxy groups.
Scientific Research Applications
Pentyl 2-methyl-3-(pentyloxy)propanoate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Pentyl 2-methyl-3-(pentyloxy)propanoate primarily involves its hydrolysis in biological systems. The ester bond is cleaved by esterases, resulting in the formation of 2-methyl-3-(pentyloxy)propanoic acid and pentanol. These products can then participate in various metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: Commonly used as a solvent and in flavorings.
Methyl butyrate: Known for its fruity odor and used in perfumes and flavorings.
Isopropyl butyrate: Used in fragrances and as a solvent.
Uniqueness
Pentyl 2-methyl-3-(pentyloxy)propanoate is unique due to its specific structure, which imparts distinct physical and chemical properties. Its longer alkyl chain compared to simpler esters like ethyl acetate results in different solubility and volatility characteristics, making it suitable for specific applications in fragrances and flavorings .
Properties
CAS No. |
54286-95-2 |
|---|---|
Molecular Formula |
C14H28O3 |
Molecular Weight |
244.37 g/mol |
IUPAC Name |
pentyl 2-methyl-3-pentoxypropanoate |
InChI |
InChI=1S/C14H28O3/c1-4-6-8-10-16-12-13(3)14(15)17-11-9-7-5-2/h13H,4-12H2,1-3H3 |
InChI Key |
LJXUIVUHXUAMOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCOCC(C)C(=O)OCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4,4'-[(1H-Indol-3-yl)methylene]bis(N,N-dimethylaniline)](/img/structure/B14631967.png)
![2,2'-[(Butan-2-yl)azanediyl]diacetic acid](/img/structure/B14631969.png)


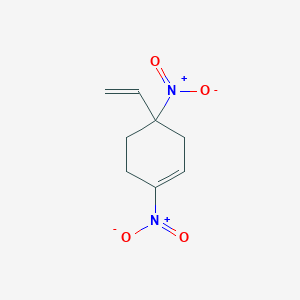
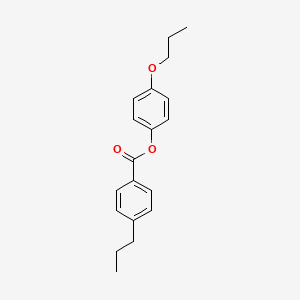
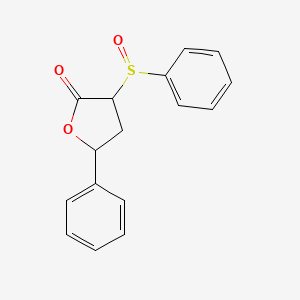
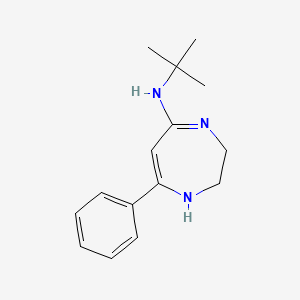
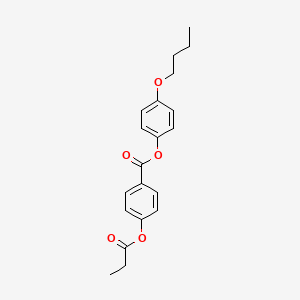
![Diazenediylbis[(4-ethylpiperazin-1-yl)methanone]](/img/structure/B14632007.png)
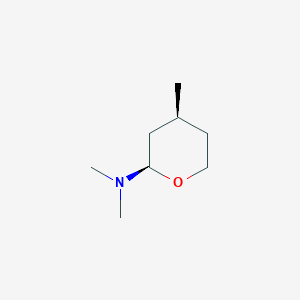
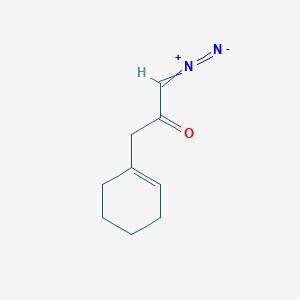
![2-{2-[4-(2-Hydroxyphenyl)-4-methylcyclohexyl]propan-2-yl}phenol](/img/structure/B14632033.png)
